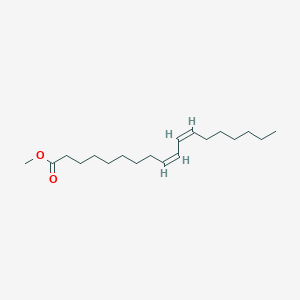

(9Z,11Z)-9,11-Octadecadienoic acid methyl ester

描述

(9Z,11Z)-9,11-Octadecadienoic acid methyl ester (CAS 822-10-6) is a conjugated linoleic acid (CLA) derivative characterized by two cis-configured double bonds at positions 9 and 11. This methyl ester is structurally classified as a C18:2 fatty acid ester with the lipid number C18:2 ME . It is identified in bioactive fractions of plants such as Typhonium flagelliforme and microbial sources, where it exhibits notable anticancer and antioxidant properties . Its conjugated double bond system distinguishes it from non-conjugated isomers like 9,12-octadecadienoic acid methyl ester, influencing both its chemical reactivity and biological activity.

属性

IUPAC Name |

methyl (9Z,11Z)-octadeca-9,11-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3/b9-8-,11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIWYYOMPLJRMC-XESWYYRISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\C=C/CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,11Z)-9,11-Octadecadienoic acid methyl ester typically involves the esterification of octadecadienoic acid with methanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

Octadecadienoic acid+MethanolAcid Catalyst(9Z,11Z)-9,11-Octadecadienoic acid methyl ester+Water

Industrial Production Methods

Industrial production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide or potassium hydroxide, to produce the methyl ester. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.

化学反应分析

Types of Reactions

(9Z,11Z)-9,11-Octadecadienoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The double bonds can be reduced to form saturated methyl esters.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Hydrogenation using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), is commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols, and carboxylic acids.

Reduction: Saturated methyl esters.

Substitution: Alcohols and other substituted esters.

科学研究应用

(9Z,11Z)-9,11-Octadecadienoic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry: Used in the production of biodiesel and as a lubricant additive.

作用机制

The mechanism by which (9Z,11Z)-9,11-Octadecadienoic acid methyl ester exerts its effects involves its interaction with cell membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional and Geometric Isomers

(9Z,12Z)-9,12-Octadecadienoic Acid Methyl Ester

- Structure: Non-conjugated diene with double bonds at positions 9 and 12 (both cis).

- Occurrence : Dominant in Cassia grandis and marine algae (Ulva prolifera) .

- Bioactivity : Shows moderate antioxidant and anticancer activity in molecular docking studies but is less potent than (9Z,11Z)-isomer in Typhonium flagelliforme extracts .

- Thermal Stability : Pyrolysis generates distinct products compared to (9Z,11Z)-isomer, including fragmented aldehydes and ketones .

(9E,11E)-9,11-Octadecadienoic Acid Methyl Ester

- Structure : Conjugated diene with trans double bonds.

- Bioactivity : Lower bioavailability due to trans configuration, which reduces binding affinity to enzymes like urate oxidase and glutathione reductase .

- Applications : Primarily used in industrial biosurfactants (e.g., Halomonas meridiana BK-AB4) rather than therapeutics .

(9Z,11E)-9,11-Octadecadienoic Acid Methyl Ester

Functionalized Derivatives

13-Hydroxy-(9Z,11Z)-9,11-Octadecadienoic Acid Methyl Ester

- Structure : Contains a hydroxyl group at position 13.

- Reactivity: Increased polarity enhances interaction with antioxidant enzymes like glutathione reductase, improving docking scores compared to non-hydroxylated forms .

- Occurrence : Identified in biosurfactants and fungal metabolites .

13-Hydroperoxy-(9Z,11Z)-9,11-Octadecadienoic Acid Methyl Ester

Monoenoic Analogues

(Z)-9-Octadecenoic Acid Methyl Ester (Methyl Oleate)

- Structure : Single cis double bond at position 7.

- Bioactivity: Lower anticancer activity compared to dienoic esters but prevalent in Cassia fistula and corn silage .

- Physical Properties: Higher melting point than dienoic esters due to reduced unsaturation .

Key Research Findings and Data Tables

Table 1: Comparative Bioactivity of Selected Octadecadienoic Acid Methyl Esters

*Docking scores are relative values; lower (more negative) scores indicate stronger binding.

生物活性

(9Z,11Z)-9,11-Octadecadienoic acid methyl ester, also known as methyl conjugated linoleic acid, is a methyl ester of the conjugated fatty acid 9,11-octadecadienoic acid. Its molecular formula is C₁₉H₃₄O₂, with a molecular weight of approximately 294.47 g/mol. This compound features two cis double bonds located at the 9th and 11th carbon positions, which contribute to its unique biological activities and potential health benefits.

The structural characteristics of this compound are pivotal in determining its biological functions. The presence of conjugated double bonds enhances its reactivity and interaction with biological systems compared to non-conjugated fatty acids.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₄O₂ |

| Molecular Weight | 294.47 g/mol |

| CAS Number | 822-10-6 |

| Structure Type | Unsaturated Fatty Acid |

1. Nutritional Significance

Methyl linoleate serves as a biomarker in nutritional studies to assess dietary fat intake. It is an essential fatty acid that must be obtained through diet, making its measurement crucial for understanding dietary habits and potential deficiencies in populations.

2. Enzyme Interaction

Research indicates that this compound is utilized as a substrate in enzyme studies focused on fatty acid metabolism. This includes examining the activity of enzymes involved in lipid synthesis and energy production, which are vital for cellular function and health.

3. Therapeutic Potential

Emerging studies suggest potential therapeutic applications of this compound in various health conditions:

- Anticancer Activity : Studies have shown that this compound exhibits apoptosis agonist activity against cancer cell lines such as HePG2 and MCF-7. It has been identified as a promising candidate for anticancer therapy due to its ability to induce cell death in malignancies .

- Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, which may be beneficial in treating inflammatory diseases. Its structural properties allow it to modulate inflammatory pathways effectively .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human oral squamous cell carcinoma (hOSCC) cultures. The results indicated significant inhibition of cell proliferation with an IC50 value of 15 µg/mL. This suggests a strong potential for this compound as an anticancer agent .

Table: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | hOSCC | 15.00 |

| Cis-13-Octadecadienoic Acid Methyl Ester | MCF-7 | 8.66 |

常见问题

Q. What are the recommended methods for synthesizing (9Z,11Z)-9,11-Octadecadienoic acid methyl ester in laboratory settings?

Methodological Answer: Synthesis typically involves esterification of the parent fatty acid or isomer-specific conjugation. For example, starting with pure cis-9,cis-12-octadecadienoic acid, controlled isomerization under specific catalytic conditions (e.g., alkali treatment or UV irradiation) yields conjugated isomers. Reaction monitoring via gas chromatography (GC) ensures the disappearance of starting material and tracks isomer ratios . Key reagents include:

- Oxidation : KMnO₄ or H₂O₂ for generating hydroperoxides .

- Reduction : LiAlH₄ or NaBH₄ to produce saturated derivatives .

Typical isomer ratios post-synthesis are ~42% cis-9,trans-11/trans-9,cis-11, 44% trans-10,cis-12, and minor isomers (~10%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at –20°C in inert, airtight containers under nitrogen to prevent oxidation. Avoid exposure to light, moisture, or high temperatures (>40°C) .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. Although classified as non-hazardous under GHS, prolonged exposure may degrade organic matrices .

Q. What analytical techniques are suitable for assessing purity and isomer composition?

Methodological Answer:

- Gas Chromatography (GC) : Use polar capillary columns (e.g., DB-WAX) with flame ionization detection. Isomers elute as distinct peaks: cis-9,trans-11/trans-9,cis-11 (retention time ~12.5 min), trans-10,cis-12 (~13.2 min) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides fragmentation patterns; molecular ion [M⁺] at m/z 296.5 confirms the methyl ester .

- NMR : ¹H NMR (CDCl₃) shows characteristic olefinic protons (δ 5.3–5.4 ppm) and methyl ester signals (δ 3.6 ppm) .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

Methodological Answer: Isomer ratios depend on:

- Catalysts : Alkali catalysts (e.g., NaOH) favor trans isomer formation via conjugation, while acid catalysts may preserve cis configurations .

- Temperature : Higher temperatures (>100°C) accelerate isomerization but risk side reactions (e.g., oxidation). Optimal conditions for cis-9,trans-11 synthesis are 80–90°C under nitrogen .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states for conjugation .

Q. What thermodynamic data are critical for hydrogenation studies of this ester?

Methodological Answer:

- Enthalpy of hydrogenation (ΔH°) : Measured via calorimetry, cis-to-trans isomerization releases ~4–6 kJ/mol due to reduced steric strain .

- Reaction kinetics : Pseudo-first-order kinetics apply under excess H₂. Activation energy (Eₐ) for hydrogenation ranges 50–70 kJ/mol, depending on catalyst (e.g., Pd/C vs. Raney Ni) .

- Thermal stability : DSC analysis shows decomposition onset at ~220°C, with exothermic peaks indicating oxidative degradation .

Q. How do structural modifications (e.g., ester group substitution) alter biological activity?

Methodological Answer:

- Ester hydrolysis : Enzymatic cleavage (e.g., esterases) releases free fatty acids, enhancing bioavailability in cellular models .

- Substitution with amino groups : Derivatives like [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester exhibit improved membrane permeability and antimicrobial activity (MIC ~10 µg/mL against E. coli) .

- Comparative studies : Methyl esters show higher stability in lipid bilayers than ethyl esters, reducing hydrolysis rates by ~30% .

Methodological Challenges and Data Contradictions

Q. How can researchers address discrepancies in isomer quantification across studies?

Methodological Answer:

- Calibration standards : Use certified reference materials (CRMs) with defined isomer ratios (e.g., Sigma 49862-67) to validate GC/MS protocols .

- Interlaboratory validation : Collaborate on round-robin testing to harmonize analytical conditions (e.g., column type, temperature gradients) .

- Data normalization : Apply response factors for isomer-specific ionization efficiencies in MS .

Q. What are the limitations in stability studies under prolonged experimental conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。